![molecular formula C21H21N7O4S2 B2479151 2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1169980-03-3](/img/structure/B2479151.png)

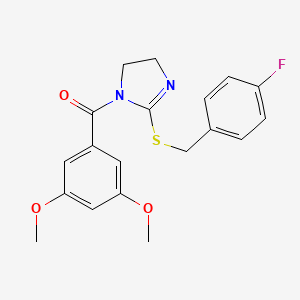

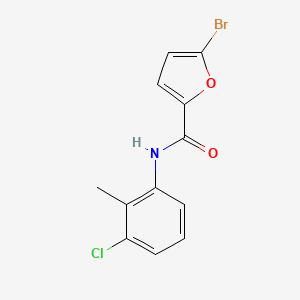

2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

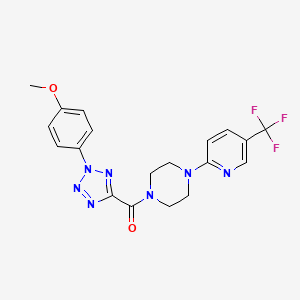

The compound contains several functional groups including a benzo[d]isoxazole, piperazine, thiadiazole, thioether, and an isoxazole. These groups are common in medicinal chemistry and are often found in biologically active compounds .

Molecular Structure Analysis

The presence of multiple heterocyclic rings (benzo[d]isoxazole, thiadiazole, and isoxazole) in the compound suggests that it could have interesting electronic properties. The piperazine ring is a common motif in pharmaceuticals and could be involved in binding to biological targets .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple heterocycles in this compound could give it interesting electronic and photophysical properties .Wissenschaftliche Forschungsanwendungen

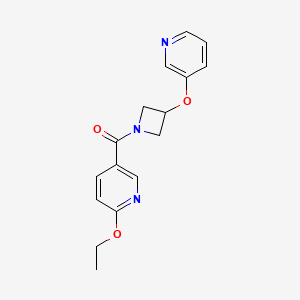

Synthesis and Biological Activities

This compound is part of a broader class of 1,3,4-thiadiazole derivatives, which have been synthesized for their potential biological activities. For instance, the synthesis of novel 1,3,4-thiadiazole amide compounds, including derivatives that have shown inhibitory effects on specific bacterial strains and certain antiviral activities, demonstrates the chemical versatility and potential pharmacological applications of these compounds. The bioassay results have indicated inhibitory effects against Xanthomonas campestris pv. oryzae with significant EC50 values, and some derivatives also showed antiviral activity against tobacco mosaic virus (Xia, 2015).

Antimicrobial Evaluation

Further research into 1,3,4-thiadiazole systems has also explored their antimicrobial potential. The condensation of certain thiadiazole derivatives with carboxylic acid derivatives furnished compounds that were evaluated for their antimicrobial properties. This work illustrates the compound's application in developing antimicrobial agents (Hamama et al., 2017).

Insecticidal Assessment

The derivatives of thiadiazole have also been investigated for their insecticidal properties, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural applications to protect crops from pest damage (Fadda et al., 2017).

Anti-acetylcholinesterase Activity

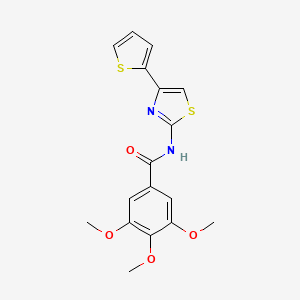

Some benzothiazole-based piperazine derivatives have been synthesized and evaluated for their anticholinesterase properties, indicating potential applications in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Mohsen et al., 2014).

Antitumor and Antileishmanial Activities

Research into novel isoxazolines and thiadiazole derivatives linked to piperazine has shown potent cytotoxic and antineoplastic activities, suggesting their use as anticancer agents. Additionally, some synthesized thiadiazole derivatives have exhibited strong leishmanicidal activity against Leishmania major, pointing towards potential applications in combating leishmaniasis (Byrappa et al., 2017).

Wirkmechanismus

Target of Action

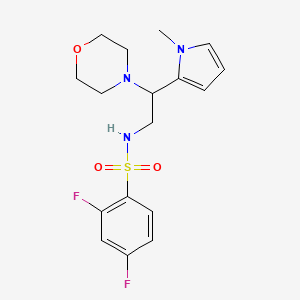

The primary target of this compound is the dopamine D3 receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that are primarily found in the brain. They play a crucial role in the functioning of the central nervous system, particularly in the regulation of cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning.

Mode of Action

The compound acts as a modulator of dopamine D3 receptors It binds to these receptors with high affinity and selectivity, thereby influencing the activity of dopamine, which is a key neurotransmitter in the brain

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O4S2/c1-13-10-17(26-31-13)22-18(29)12-33-21-24-23-20(34-21)28-8-6-27(7-9-28)19(30)11-15-14-4-2-3-5-16(14)32-25-15/h2-5,10H,6-9,11-12H2,1H3,(H,22,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJSLWQEFZMLKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2479069.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2479081.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2479083.png)

![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2479086.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2479087.png)

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2479091.png)